molecular formula C12H13NO5S B12421347 6-Dehydroxy 6-oxo faropenem-d4

6-Dehydroxy 6-oxo faropenem-d4

Cat. No.: B12421347
M. Wt: 287.33 g/mol
InChI Key: FYGIRZDFDNYWPZ-NMFNSTGUSA-N
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Preparation Methods

The synthesis of 6-Dehydroxy 6-oxo faropenem-d4 involves multiple steps, including the incorporation of deuterium atoms to achieve the desired isotope labelingIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Dehydroxy 6-oxo faropenem-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful for studying its metabolic pathways.

    Reduction: Reduction reactions can be employed to study the stability and reactivity of the compound under different conditions.

    Substitution: Substitution reactions, particularly involving the beta-lactam ring, are crucial for understanding the compound’s interaction with bacterial enzymes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Dehydroxy 6-oxo faropenem-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Dehydroxy 6-oxo faropenem-d4 is similar to that of faropenem. It inhibits the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Comparison with Similar Compounds

6-Dehydroxy 6-oxo faropenem-d4 can be compared with other beta-lactam antibiotics, such as:

    Penicillin: Both compounds inhibit bacterial cell wall synthesis, but faropenem has a broader spectrum of activity and is more resistant to beta-lactamase degradation.

    Cephalosporins: Similar to faropenem, cephalosporins also inhibit cell wall synthesis, but they differ in their chemical structure and spectrum of activity.

    Carbapenems: Faropenem is a member of the carbapenem class, which is known for its broad-spectrum activity and resistance to beta-lactamase enzymes.

The uniqueness of this compound lies in its stable isotope labeling, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of faropenem .

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

(5R,6S)-6-deuterio-7-oxo-3-[(2R)-oxolan-2-yl]-6-(2,2,2-trideuterioacetyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7+,11-/m1/s1/i1D3,7D

InChI Key

FYGIRZDFDNYWPZ-NMFNSTGUSA-N

Isomeric SMILES

[2H][C@]1([C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)C(=O)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O

Origin of Product

United States

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